molecular formula C11H13NO3S B2766261 [(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate CAS No. 85028-26-8

[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate

Cat. No.: B2766261
CAS No.: 85028-26-8
M. Wt: 239.29
InChI Key: JKPRYLNCYFMBBM-VAWYXSNFSA-N
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Description

[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate is a complex organic compound with a unique structure that combines a tetrahydronaphthalene moiety with an amino methanesulfonate group

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Colistin , are multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter . These bacteria are often resistant to other antibiotics, making Colistin a crucial last-resort treatment .

Mode of Action

Colistin is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This interaction disrupts the outer membrane by interacting with molecules called lipopolysaccharides , leading to bacterial cell death .

Biochemical Pathways

The disruption of the bacterial cell membrane affects the integrity of the cell, leading to leakage of intracellular contents and ultimately cell death . This action primarily affects the biochemical pathways associated with cell wall synthesis and maintenance .

Pharmacokinetics

Colistin is administered as its inactive prodrug, colistin methanesulfonate (CMS), which is hydrolyzed in vivo to the active drug . The pharmacokinetics of Colistin are complex due to its large molecular weight and cationic properties at physiological pH, which limit its distribution within the extracellular space . Renal clearance of Colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

Result of Action

The result of Colistin’s action is the effective killing of multidrug-resistant Gram-negative bacteria . This makes it a valuable tool in treating infections caused by these bacteria, particularly when other antibiotics are ineffective .

Action Environment

The efficacy and stability of Colistin can be influenced by various environmental factors. For instance, the presence of divalent cations can decrease its activity, while its activity can be enhanced in an acidic environment . Additionally, resistance to Colistin can develop with misuse or overuse, emphasizing the importance of appropriate use and stewardship .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate typically involves the condensation of 1,2,3,4-tetrahydronaphthalene with an appropriate sulfonating agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-16(13,14)15-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPRYLNCYFMBBM-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)ON=C1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O/N=C/1\CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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